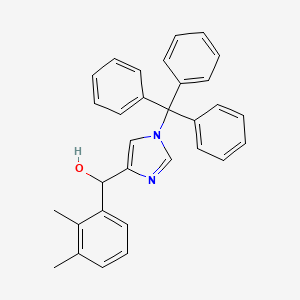

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in medicinal chemistry, agriculture, and industrial processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Imidazole Ring: Starting from simple precursors like glyoxal, ammonia, and formaldehyde, the imidazole ring can be synthesized through a Debus-Radziszewski reaction.

Introduction of the Methanol Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a base.

Attachment of the Dimethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 2,3-dimethylbenzene and an appropriate catalyst.

Addition of the Triphenylmethyl Group: The final step could involve the protection of the nitrogen atom with a triphenylmethyl group using triphenylmethyl chloride and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the triphenylmethyl protecting group using hydrogenation or other reducing agents.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or other reducing agents.

Substitution: Halogens, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Deprotected imidazole derivatives.

Substitution: Functionalized aromatic compounds with various substituents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Anticancer Activity : Research has indicated that imidazole derivatives can exhibit anticancer properties. The structural features of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol may enhance its interaction with biological targets involved in cancer progression. Studies focusing on similar compounds have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Compounds containing imidazole rings have been reported to possess antimicrobial activity. The presence of the trityl group may enhance the lipophilicity of the compound, potentially increasing its efficacy against bacterial strains .

- Neurological Applications : Given the structural similarity to known neuroprotective agents, this compound could be investigated for neuroprotective effects or as a treatment for neurodegenerative diseases. The imidazole moiety has been linked to modulation of neurotransmitter systems .

Material Science Applications

- Polymer Chemistry : The compound's functional groups can be utilized in the synthesis of novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Its incorporation into polymer matrices could lead to materials suitable for advanced applications in electronics and coatings .

- Catalysis : There is potential for this compound to act as a catalyst or co-catalyst in organic synthesis reactions. Imidazole derivatives are known for their ability to facilitate various chemical transformations due to their basicity and ability to stabilize transition states .

Case Studies

Mecanismo De Acción

The mechanism of action of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The imidazole ring can coordinate with metal ions, influencing enzyme activity or protein function. The aromatic groups may enhance binding affinity through hydrophobic interactions and π-π stacking.

Comparación Con Compuestos Similares

Similar Compounds

1H-Imidazole-4-methanol: Lacks the dimethylphenyl and triphenylmethyl groups, making it less complex.

2,3-Dimethylphenyl Imidazole: Similar aromatic structure but without the hydroxymethyl and triphenylmethyl groups.

Triphenylmethyl Imidazole: Contains the triphenylmethyl group but lacks the dimethylphenyl and hydroxymethyl groups.

Uniqueness

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol is unique due to its combination of functional groups, which may impart specific chemical reactivity and potential applications not seen in simpler imidazole derivatives. The presence of both electron-donating and electron-withdrawing groups can influence its chemical behavior, making it a versatile compound for various research and industrial purposes.

Actividad Biológica

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol, also known by its CAS number 176721-01-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological activity, and potential therapeutic applications.

The molecular formula of the compound is C31H28N2O with a molecular weight of 444.57 g/mol. It exhibits a melting point range of 203.0 to 207.0 °C and is classified with several hazard statements indicating toxicity if ingested or inhaled .

Synthesis

The synthesis of this compound involves several steps, typically starting from 4-iodo-1-trityl-1H-imidazole and 2,3-dimethylbenzaldehyde. The reaction conditions include the use of Grignard reagents and dichloromethane as a solvent, yielding an off-white powder with an 84% yield .

Biological Activity Overview

The biological activity of this compound has not been extensively documented in isolation; however, related compounds in the imidazole class have shown promising results in various studies, particularly in cancer research.

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. For instance, similar compounds have been tested against different cancer cell lines, showing potent cytotoxic effects. Specifically, compounds with imidazole structures often induce apoptosis in cancer cells while sparing normal cells .

In one study focusing on related structures, compounds demonstrated concentration-dependent growth inhibition and cell death in T98G brain cancer cells while exhibiting lower cytotoxicity towards normal human HEK cells .

Case Studies and Research Findings

While specific mechanisms for this compound remain to be fully elucidated, it is hypothesized that imidazole derivatives may interact with cellular pathways involved in apoptosis and cell cycle regulation. They may also exhibit antioxidant properties that contribute to their protective effects against oxidative stress in cells.

Propiedades

IUPAC Name |

(2,3-dimethylphenyl)-(1-tritylimidazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N2O/c1-23-13-12-20-28(24(23)2)30(34)29-21-33(22-32-29)31(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-22,30,34H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKCRASVHNCBJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.